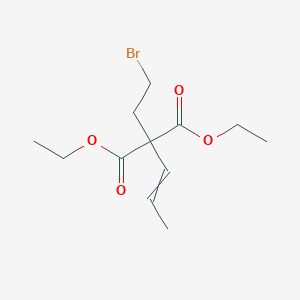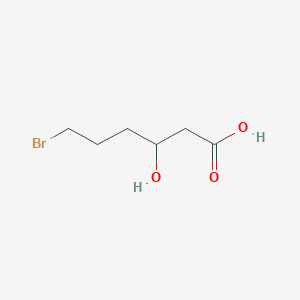
6-Bromo-3-hydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-hydroxyhexanoic acid is an organic compound with the molecular formula C6H11BrO3 It is a derivative of hexanoic acid, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-hydroxyhexanoic acid can be achieved through several synthetic routes. One common method involves the ring-opening reaction of ε-caprolactone with hydrogen bromide. The reaction is carried out in an organic solvent, with the temperature maintained between 0°C and 100°C .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-hydroxyhexanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3,6-dihydroxyhexanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
- Oxidation of the hydroxyl group results in the formation of 6-bromo-3-oxohexanoic acid.
- Reduction of the bromine atom leads to the formation of 3-hydroxyhexanoic acid.
- Substitution reactions yield 3,6-dihydroxyhexanoic acid.
Scientific Research Applications
6-Bromo-3-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as proteins and DNA. This modification can lead to changes in cellular functions and pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
6-Bromohexanoic acid: Lacks the hydroxyl group at the 3rd position.
3-Hydroxyhexanoic acid: Lacks the bromine atom at the 6th position.
6-Chloro-3-hydroxyhexanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 6-Bromo-3-hydroxyhexanoic acid is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
126502-98-5 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
6-bromo-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10) |
InChI Key |
PRMNZQRHYSTJDR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(=O)O)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
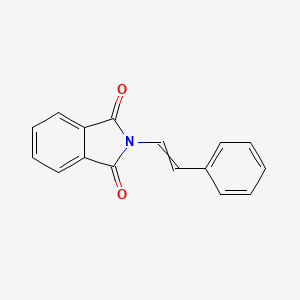
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
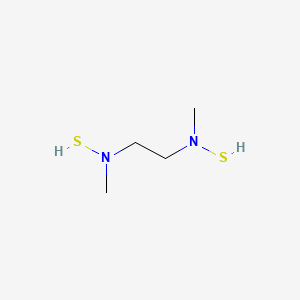
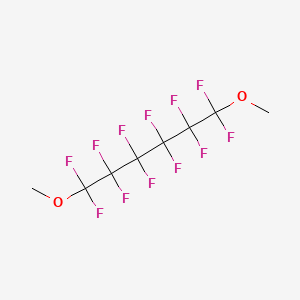
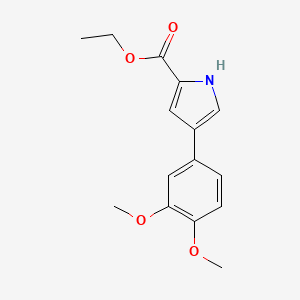
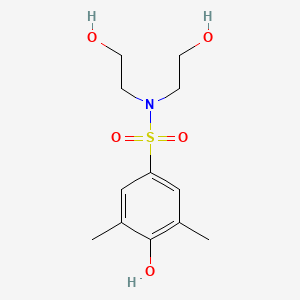
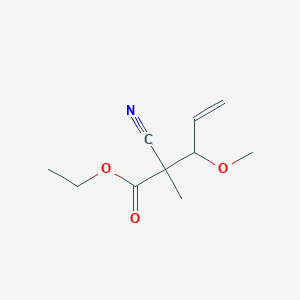
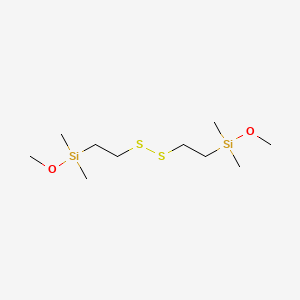
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
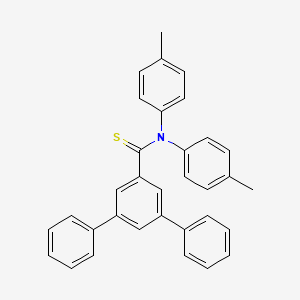

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
